Ethacrynic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sparingly soluble in water, aq acids; soluble in chloroform

Very slightly soluble in water but soluble in most organic solvents such as alcohols, chloroform, and benzene

1.94e-02 g/L

Synonyms

Canonical SMILES

Established Pharmacological Action as a Diuretic

Ethacrynic acid's primary and long-known mechanism is its potent diuretic effect, which is crucial for its FDA-approved uses in treating conditions like congestive heart failure, renal failure, and cirrhotic ascites [1] [2].

| Aspect | Description |

|---|---|

| Primary Target | Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle [1] [3]. |

| Molecular Action | Inhibits the symport of sodium, potassium, and chloride ions, preventing their reabsorption from the tubular fluid [2]. |

| Cellular Consequence | Increased osmotic pressure within the renal tubule, preventing water reabsorption and leading to profound diuresis [1]. |

| Secondary Ionic Effects | The disrupted electrochemical gradient also reduces the reabsorption of other ions, including calcium and magnesium [1]. |

| Additional Effect | Causes venous dilation, contributing to rapid decongestion (e.g., in pulmonary edema) before the onset of diuresis [1]. |

Emerging Mechanisms in Oncology and Drug Repurposing

Beyond its diuretic action, EA has garnered significant research interest for its anticancer properties, which operate through several distinct pathways as summarized below.

| Mechanism | Molecular/Pathway Details | Experimental Evidence |

|---|---|---|

| GSTP1 Inhibition | Covalently binds to and inhibits Glutathione S-transferase Pi 1 (GSTP1), an enzyme overexpressed in tumors that confers resistance to chemotherapy by detoxifying drugs and reducing oxidative stress [4] [5] [3]. Inhibition leads to ROS accumulation and impaired drug detoxification [4]. | In prostate cancer cells, EA inhibition of GSTP1 suppressed proliferation, induced cell cycle arrest, and promoted apoptosis [4]. |

| Wnt/β-Catenin Pathway Inhibition | Disrupts the Wnt signaling pathway, which is often aberrantly activated in cancers. EA directly interacts with LEF-1 protein, destabilizing the LEF-1/β-catenin complex and inhibiting transcription of pro-survival target genes [6]. | Showed selective toxicity to primary Chronic Lymphocytic Leukemia (CLL) cells by inhibiting the Wnt/β-catenin pathway [6]. |

| NF-κB Signaling Inhibition | Inhibits multiple steps in the NF-κB pro-inflammatory signaling pathway, including preventing the degradation of IκBα and IκBβ, and alkylating the p65 and p50 subunits of NF-κB to impair their DNA binding [7]. | Suppressed luciferase expression in LPS-stimulated RAW 264.7 cells transfected with an NF-κB-dependent reporter and inhibited NF-κB DNA binding in electrophoretic mobility shift assays [7]. |

| PI3K/AKT Pathway Modulation | Suppresses the PI3K/AKT signaling axis, a critical pathway for cell survival and growth [4]. | In prostate cancer models, EA treatment downregulated phosphorylation of key proteins in the PI3K/AKT pathway [4]. |

The following diagram illustrates the interconnected nature of these anticancer mechanisms within a cancer cell:

Integrated anticancer mechanisms of this compound.

Quantitative Pharmacological & Biochemical Data

For research and development purposes, the following tables consolidate key quantitative data on EA's activity.

Table 1: Cytotoxicity (IC₅₀) of this compound in Various Cancer Cell Lines [3]

| Cancer Cell Line | IC₅₀ Value (μM) |

|---|---|

| Breast Cancer (MCF-7) | 6.0 |

| Malignant Glioma (U-87) | 11.0 |

| Prostate Cancer (DU145) | 12.3 |

| Prostate Cancer (PC-3) | 15.0 |

| Multiple Myeloma (RPMI 8226) | 25.0 |

| Lung Cancer (A549) | 30.0 |

| Pancreatic Cancer (MIA PaCa-2) | 223.0 |

Table 2: Key Pharmacological and Inhibition Parameters [1] [2] [5]

| Parameter | Value / Description |

|---|---|

| Protein Binding | >98% [2] |

| Onset of Action (IV) | ~5 minutes [1] [2] |

| Peak Diuretic Activity (IV) | ~30 minutes [1] |

| Elimination Half-Life | Mean of 30 minutes (Range: 12-160 min) post-IV [3] |

| GSTP1 Inhibition (IC₅₀) | Used as a positive control in studies; a known potent inhibitor [5]. |

Key Experimental Protocols for Investigating Mechanisms

To empirically validate EA's mechanisms, researchers employ several standard protocols.

Protocol: Assessing Cell Viability and Proliferation (MTT Assay)

This colorimetric assay is fundamental for determining EA's cytotoxic and anti-proliferative effects [6].

- Cell Plating: Plate primary cancer cells (e.g., CLL cells) or established cell lines (e.g., DU145 prostate cancer cells) in 96-well plates at a density of 2.5×10⁵ cells per well [6].

- Drug Treatment: Treat cells with a concentration gradient of EA (e.g., 0-100 µM). Include a negative control (vehicle, e.g., DMSO) and a blank control (media only) [4] [6].

- Incubation: Incubate plates for a predetermined period (e.g., 24-72 hours) at 37°C with 5% CO₂.

- Viability Measurement: Add 1/10 volume of MTT reagent (5 mg/mL) to each well and incubate for several hours (e.g., 4 hours) to allow formazan crystal formation by metabolically active cells. Subsequently, add a lysis buffer (e.g., containing SDS) to dissolve the crystals [6].

- Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis in software like GraphPad Prism [4].

Protocol: Evaluating Apoptosis via Flow Cytometry

This protocol quantifies EA-induced programmed cell death using fluorescent probes [6].

- Cell Treatment: Culture and treat cells with EA (e.g., at 3 µM for CLL cells) and desired controls for 24-48 hours [6].

- Staining: Collect cells and resuspend in FACS buffer. Stain with DiOC₆ (e.g., 60 nM) to monitor mitochondrial transmembrane potential (ΔΨm) and Propidium Iodide (PI) (e.g., 10 µg/mL) to assess plasma membrane integrity [6].

- Incubation and Analysis: Incubate stained cells at 37°C for 15 minutes in the dark. Analyze immediately using a flow cytometer. Apoptotic cells are typically characterized by low DiOC₆ fluorescence (loss of ΔΨm) and PI-negative staining (early apoptosis) [6].

Protocol: Investigating Pathway Inhibition (Reporter Gene Assay)

This method is used to study EA's effect on specific signaling pathways like Wnt/β-catenin or NF-κB [7] [6].

- Cell Transfection: Seed HEK293 or other suitable cells in multi-well plates. At ~50-80% confluence, transfect cells with a pathway-specific luciferase reporter plasmid (e.g., TOPflash for Wnt/β-catenin or an NF-κB-dependent luciferase reporter) along with a control plasmid (e.g., pCMXβgal for β-galactosidase) to normalize for transfection efficiency [7] [6].

- Stimulation & Drug Treatment: After transfection (e.g., 24 hours), you may stimulate the pathway (e.g., with Wnt3a conditioned media or LPS for NF-κB). Then, treat cells with EA (e.g., 50 µM) or vehicle control [7] [6].

- Luciferase Measurement: After an additional incubation period (e.g., 16-24 hours), lyse the cells and measure luciferase activity using a substrate in a luminometer. Normalize the luciferase readings to the β-galactosidase activity (or other control) from the same well [7] [6].

- Data Interpretation: A significant reduction in normalized luciferase activity in EA-treated cells compared to the stimulated control indicates inhibition of the target pathway [7] [6].

Research Implications and Future Directions

The multifaceted mechanism of EA presents both opportunities and challenges for drug development.

- Drug Repurposing: EA is a strong candidate for drug repurposing in oncology, offering a potential cost-effective strategy with a known safety profile [3]. Its ability to target multiple hallmarks of cancer and reverse drug resistance is particularly valuable [4] [3].

- Challenge of Side Effects: Its clinical application is limited by known side effects, primarily dose-dependent ototoxicity (hearing loss) and potential hepatotoxicity, especially at high doses required for anticancer effects [1] [3].

- Derivative Development: Research is actively focused on synthesizing EA derivatives (e.g., EAG, ECA derivatives) aimed at decoupling the diuretic and ototoxic effects from the anticancer activity and improving potency and bioavailability [4] [3].

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Etacrynic acid: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound: A Promising Candidate for Drug ... [mdpi.com]

- 4. This compound inhibits the growth and proliferation of ... [sciencedirect.com]

- 5. Investigation of the inhibitory effects of the telomere ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound Exhibits Selective Toxicity to Chronic ... [journals.plos.org]

- 7. This compound Inhibits Multiple Steps in the NF-kappaB ... [pubmed.ncbi.nlm.nih.gov]

ethacrynic acid and glutathione S-transferase inhibition

Molecular Mechanism of Inhibition

Ethacrynic acid exerts its inhibitory effect primarily through direct interaction with the GSTP1 enzyme.

- Binding Modes: EA and its glutathione conjugate (EA-SG) can bind to the active site of GSTP1 in multiple orientations, occupying the hydrophobic H-site and potentially blocking substrate access [1].

- Covalent Modification: Beyond reversible inhibition, EA can also covalently modify the GSTP1 enzyme, leading to its irreversible inactivation [2].

- Role in Apoptosis: Research into EA butyl-ester (EABE), a more potent analogue, shows that induction of apoptosis in leukemia cells is linked to increased hydrogen peroxide (H₂O₂) levels and is independent of direct GSTP1-1 inhibition, suggesting a complex, multi-pathway mechanism of action [3].

The diagram below illustrates the primary mechanisms through which this compound inhibits GSTP1 and induces cytotoxicity in cancer cells.

Quantitative Inhibition Data

The table below summarizes key kinetic and inhibitory parameters for this compound and other selected GSTP1 inhibitors, providing a comparative view of their potency.

| Compound Name | Inhibition Type (vs. CDNB) | IC₅₀ / Potency | Key Experimental Context | Source |

|---|---|---|---|---|

| This compound (EA) | Not Specified | 67% inhibition at 25 µM | Human melanoma cells (IGR-39); also depletes GSH [2] | Iersel et al., 1996 |

| 6-thio-dG-Dimer | Competitive | IC₅₀ = 0.339 µM; Kᵢ = 0.723 µM | Recombinant human GSTP1; high potency [4] | Springer, 2025 |

| 6-thio-dG (Monomer) | Mixed | IC₅₀ = 15.14 µM; Kᵢ = 11.41 µM | Recombinant human GSTP1; moderate potency [4] | Springer, 2025 |

| ZM 39923, PRT 4165, etc. | Potent hits identified | Among 24 most active from HTS of 5,830 compounds [5] [6] | Breast cancer cell lines (MCF-7, MDA-MB-231) [5] [6] | Pereira et al., 2025 |

Experimental Protocols & Workflows

A major 2025 study detailed a high-throughput screening (HTS) assay to identify GSTP1 inhibitors like EA [5] [6]. The core workflow and methodology are outlined below.

Key Reagents and Equipment

- Enzyme: Recombinant human GST P1-1 [5] [6]

- Substrates: Reduced Glutathione (GSH) and 1-Chloro-2,4-dinitrobenzene (CDNB) [5] [6]

- Buffer: 0.1 M phosphate buffer (pH 6.5-7.5), with 1 mM EDTA [5] [4]

- Inhibitor Stock: 10 mM compounds in DMSO [5] [6]

- Key Equipment: Multi-mode plate reader (e.g., BioTek Synergy NEO), 384-well microplates [5] [6]

Kinetic Analysis Protocol

To determine the inhibition mechanism (competitive, non-competitive, mixed) and calculate the inhibition constant (Kᵢ), follow this protocol [4]:

- Vary Substrate Concentrations: Perform the activity assay, keeping one substrate (e.g., GSH) at a near-saturating concentration while varying the other (e.g., CDNB).

- Include Inhibitor: Repeat the measurements with different, fixed concentrations of the inhibitor (EA or other).

- Data Analysis: Plot the data using Lineweaver-Burk plots or directly fit it to appropriate models using software like GraphPad Prism to determine the inhibition type and Kᵢ value.

Research Challenges and Future Directions

Despite its established activity, EA itself is not used as an anticancer drug in the clinic, primarily due to side effects linked to the ubiquitous nature and diverse functions of GSTs throughout the body [5] [6] [7]. Current research focuses on overcoming these limitations:

- Structural Analogs: Developing esters of EA (like EA butyl-ester) to improve cellular uptake and potency [3].

- Metal Complexes: Designing arene osmium or ruthenium complexes conjugated with EA derivatives to combine GST inhibition with other cytotoxic mechanisms and potentially overcome drug resistance [8].

- Novel Chemotypes: Using HTS to identify new, potentially more selective inhibitor scaffolds from chemical libraries [5] [6].

References

- 1. The glutathione conjugate of this compound can bind to ... [sciencedirect.com]

- 2. of Inhibition - glutathione activity in... | DrugBank Online S transferase [go.drugbank.com]

- 3. butyl-ester induces apoptosis in leukemia cells... This compound [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of the inhibitory effects of the telomere ... [link.springer.com]

- 5. Identification of glutathione transferase (GST P1) inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 6. Identification of glutathione transferase (GST P1) inhibitors via ... [journals.plos.org]

- 7. Glutathione Transferase P1-1 an Enzyme Useful in ... [mdpi.com]

- 8. Arene Osmium Complexes with Ethacrynic -Modified... | CoLab Acid [colab.ws]

Chemical Profile and Structure-Activity Relationship

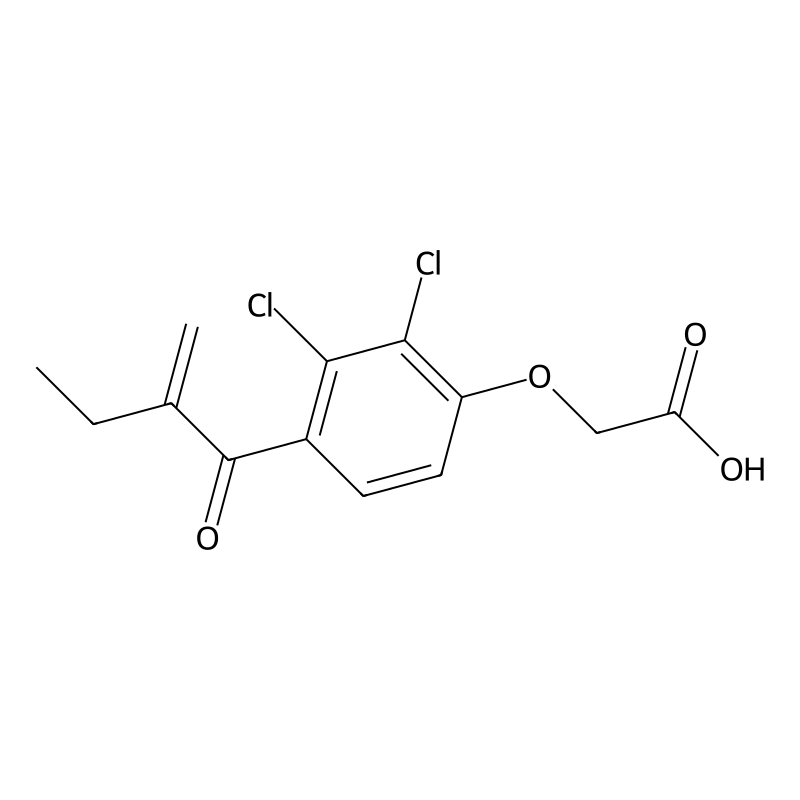

Ethacrynic acid (ECA) is a phenoxyacetic acid derivative with the chemical name [2,3-dichloro-4-(2-methylene-1-oxobutyl)phenoxy]acetic acid and a molecular weight of 303.14 g/mol [1] [2]. Its structure consists of a phenoxyacetic acid backbone linked to an α,β-unsaturated ketone system [1].

- Critical Pharmacophores: The α,β-unsaturated carbonyl group is a crucial structural feature. It acts as a Michael acceptor, allowing ECA to form covalent bonds with thiol groups in target proteins, such as glutathione and cysteine residues in enzymes like glutathione S-transferase P1-1 (GSTP1-1) [3]. Modifications that remove or saturate this system often lead to a complete loss of biological activity [4] [5].

- Carboxylic Acid Modifications: While the unsaturated ketone is essential, the carboxylic acid moiety can be productively modified to improve drug-like properties. Research has created various derivatives, including amides, triazoles, ureas, and thioureas, many of which show enhanced anticancer potency and improved bioavailability compared to the parent compound [4] [3].

Mechanisms of Anticancer Action

ECA exerts its anticancer effects through multiple interconnected pathways, moving beyond its original diuretic action.

Figure 1: Multifactorial Anticancer Mechanisms of this compound. ECA targets multiple pathways to inhibit tumor growth, including GST inhibition, TEAD palmitoylation blockade, and apoptosis induction.

Glutathione S-Transferase Inhibition

ECA is a potent, reversible inhibitor of GSTP1-1 [3]. This enzyme is often overexpressed in tumor cells and contributes to resistance against chemotherapeutic agents like cisplatin and doxorubicin. By inhibiting GSTP1-1, ECA can sensitize cancer cells and reverse multidrug resistance [5] [3].

Transcriptional Regulation via Hippo Pathway

Recent high-profile research identified ECA as a novel inhibitor of the Hippo signaling pathway [6]. Through virtual screening and experimental validation, ECA was shown to bind directly to the palmitoylation pocket of TEAD transcription factors. This binding inhibits TEAD's autopalmitoylation, destabilizes the YAP-TEAD complex, and suppresses the transcription of pro-tumorigenic genes like CTGF and CYR61 [6].

Induction of Apoptosis and Growth Inhibition

ECA demonstrates a time- and dose-dependent inhibition of proliferation and induces apoptosis across various cancer cell lines, including leukemia, colon carcinoma, and breast cancer [5] [3]. It can activate caspases, key executioners of apoptosis [3].

Anticancer Potency and Efficacy Data

The table below summarizes the in vitro cytotoxicity of ECA across a range of human cancer cell lines, as measured by IC₅₀ values.

| Cancer Type | Cell Line | IC₅₀ (μM) | Exposure Time | Reference |

|---|---|---|---|---|

| Hepatocellular Carcinoma | Hep3B | 6.4 | Not Indicated | [5] |

| Multiple Myeloma | RPMI-8226 | 8 | 72 h | [5] |

| Breast Cancer | MDA-MB-231 | 39.04 - 42.74 | 24 - 48 h | [5] |

| Colon Cancer | HCT116 | 58 | 48 h | [5] |

| Prostate Cancer | PC3 | 67 | 48 h | [5] |

| Lung Cancer | A549 | 87.03 - 178 | 48 h | [5] |

| Malignant Melanoma | A375 | 57.26 | Not Indicated | [5] |

- In Vivo Efficacy: In mouse xenograft models, ECA administration (e.g., 50 mg/kg) resulted in significant reduction in tumor weight (up to 49% reduction in a prostate cancer model) [5] [7].

- Combination Therapy: ECA shows synergistic effects with other agents. For example, combining ECA with afatinib (an EGFR inhibitor) produced a more potent inhibitory effect on lung and breast cancer cell proliferation than either drug alone [7].

Design and Synthesis of Novel Derivatives

Extensive research focuses on modifying ECA's structure to enhance potency and reduce side effects.

Figure 2: Synthetic Strategies for this compound Derivatives. The core ECA scaffold is modified through various chemical approaches to generate derivatives with enhanced anticancer properties.

- Heterocyclic Amide Derivatives: Coupling ECA with various heterocyclic amines (e.g., aminoindazoles, aminoindoles) using peptide coupling reagents (EDC/HOBt) yields derivatives with significantly improved anti-proliferative activities. Some compounds showed IC₅₀ values as low as 0.86 μM against HL60 leukemia cells [3].

- Urea and Thiourea Derivatives: Incorporating urea/thiourea moieties via linkers like ethylenediamine or piperazine represents another productive strategy. These derivatives were designed to improve water solubility and drug-like properties [3].

- Fluorescent Analogues: Researchers have developed PyTAP-based fluorescent ECA derivatives (e.g., compounds 22 and 24) that retain anti-proliferative activity while allowing for cellular tracking, a valuable tool for mechanistic studies [3].

Experimental Protocols for Evaluation

Standard Anti-Proliferation Assay

- Cell Lines: Commonly used lines include HL60 (promyelocytic leukemia) and HCT116 (colon carcinoma) [3].

- Procedure: Seed cells in 96-well plates. After 24 hours, treat with test compounds at varying concentrations (e.g., 1 μM for initial screening). Incubate for 24-72 hours.

- Viability Quantification: Add CellTiter-Glo Reagent to lyse cells and generate a luminescent signal proportional to ATP content. Measure luminescence. Calculate % cell viability and IC₅₀ values [3].

Apoptosis Detection via Caspase Activation

- Principle: Many ECA derivatives induce cell death through caspase-dependent apoptosis [3].

- Assay: Use commercial caspase-3/7 activity assays (fluorimetric or colorimetric). Treat cells with the test compound for 6-24 hours. Lyse cells and incubate with a caspase-specific substrate (e.g., Ac-DEVD-pNA). Measure the cleavage product spectrophotometrically or fluorimetrically [3].

Molecular Docking Studies

- Purpose: To predict the binding mode and affinity of ECA derivatives to target proteins like GSTP1-1 (PDB: 2GSS) or caspase-3 (PDB: 4AU8) [3].

- Workflow:

- Prepare the protein structure (remove water, add hydrogens).

- Prepare the ligand (3D structure, energy minimization).

- Define the binding site (often around the known active site cysteine).

- Run the docking simulation using software like AutoDock Vina.

- Analyze the results - low binding energy and covalent bond formation with the cysteine residue indicate high potential [3].

Future Research Directions

The repurposing of this compound presents several promising research avenues:

- Optimization of TEAD Inhibitors: The recent discovery of ECA as a TEAD inhibitor should fuel structure-based design of more potent and selective covalent TEAD inhibitors [6].

- ADMET and Formulation: Future work must focus on systematic ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling and advanced formulation strategies (e.g., nanoparticles) to improve the bioavailability and mitigate the ototoxicity and hepatotoxicity associated with ECA [5] [7].

- Exploration of Polypharmacology: The ability of ECA to hit multiple targets (GST, TEAD) simultaneously is advantageous for combating complex diseases like cancer. This polypharmacology should be intentionally explored in future derivative design [5] [6].

References

- 1. Etacrynic acid - Wikipedia [en.wikipedia.org]

- 2. Process for the preparation of this compound [patents.google.com]

- 3. Design, Synthesis, Computational Studies, and Anti ... [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of this compound ... [sciencedirect.com]

- 5. This compound: A Promising Candidate for Drug ... [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of repurposed this compound and its derivatives ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: A Promising Candidate for Drug ... [mdpi.com]

Ethacrynic Acid's α,β-Unsaturated Ketone: Chemical Significance, Therapeutic Mechanisms, and Research Applications

Introduction to Chemical Structure and Significance

Ethacrynic acid (EA) is a potent loop diuretic medication with a distinctive chemical structure centered around its α,β-unsaturated ketone moiety, which confers unique reactivity and pharmacological properties. This phenoxyacetic acid derivative contains an electron-deficient olefin adjacent to a carbonyl group, making it highly susceptible to Michael addition reactions with biological nucleophiles, particularly sulfhydryl groups (-SH) on cysteine residues. This structural feature differentiates EA from other loop diuretics like furosemide and bumetanide, which contain sulfonamide groups instead, and explains both its therapeutic effects and its recent repurposing potential for novel therapeutic applications.

The chemical reactivity of EA's α,β-unsaturated ketone has significant implications for its pharmacokinetic behavior, metabolic pathways, and biological activity. Unlike conventional loop diuretics that primarily function through ionic interactions, EA can form covalent adducts with cellular targets, leading to both its established diuretic effects and emerging applications in oncology. This technical guide comprehensively examines the chemical properties, established and novel mechanisms of action, experimental approaches for studying EA, and clinical considerations for researchers and drug development professionals working with this unique compound.

Chemical Structure and Physicochemical Properties

Structural Characteristics and Reactivity

Table 1: Key Structural Components of this compound and Their Functional Significance

| Structural Element | Chemical Description | Functional Significance |

|---|---|---|

| α,β-Unsaturated Ketone | Vinylogous carbonyl system ([2,3-dichloro-4-(2-methylene-1-oxobutyl)phenoxy] acetic acid) | Michael acceptor for nucleophiles (especially cysteine thiols); enables covalent binding to biological targets |

| Phenoxyacetic Acid Backbone | Aryloxyacetic acid derivative | Contributes to molecular shape and target recognition; different from sulfonamide-based diuretics |

| Dichloro-Substituted Aromatic Ring | 2,3-dichlorophenoxy moiety | Enhances lipophilicity and influences binding affinity |

| Carboxylic Acid Group | Terminal acetic acid moiety | Promotes water solubility and ionic interactions at physiological pH |

The core structural feature of this compound is its α,β-unsaturated ketone system, which consists of a carbon-carbon double bond conjugated to a carbonyl group. This arrangement creates electron deficiency at the β-carbon, making it highly electrophilic and reactive toward biological nucleophiles. The extended conjugation throughout the molecule further enhances this reactivity while providing the structural basis for target recognition. The absence of a sulfonamide group, present in most other loop diuretics, makes EA particularly valuable for patients with sulfa allergies and contributes to its distinct binding characteristics [1] [2].

The chemical designation of EA is [2,3-dichloro-4-(2-methylene-1-oxobutyl)phenoxy] acetic acid, with a molecular weight of 303.14 g/mol and empirical formula C₁₃H₁₂Cl₂O₄. The compound exists as a white or practically white crystalline powder that is very slightly soluble in water but readily soluble in most organic solvents including alcohols, chloroform, and benzene [3]. The pKa of the carboxylic acid group is approximately 3.5, promoting ionization at physiological pH and influencing its distribution and excretion patterns [4].

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Characteristics | Research Significance |

|---|---|---|

| Solubility | Very slight in water; soluble in alcohols, chloroform, benzene | Challenges in formulation; requires consideration for in vitro studies |

| pKa | ~3.5 (carboxylic acid) | Influences ionization state and membrane permeability at physiological pH |

| Oral Bioavailability | Rapidly absorbed from GI tract | Suitable for oral administration; peak diuresis in ~2 hours |

| Metabolism | Hepatic; conjugated with glutathione to active cysteine adduct | Reactive intermediate contributes to pharmacological effects and toxicity |

| Distribution | Does not cross blood-brain barrier; >98% protein bound | Limited CNS effects; potential displacement interactions |

| Elimination Half-life | 2-4 hours | Short duration requires frequent dosing for sustained effect |

| Routes of Elimination | Urine (30-65%) and bile (35-40%) | Dual excretion pathway; maintained efficacy in renal impairment |

The reactivity of the α,β-unsaturated ketone directly influences EA's metabolic fate, as it undergoes conjugation with glutathione in the liver to form a cysteine adduct that retains diuretic activity. This biotransformation pathway is significant because the glutathione conjugate itself possesses pharmacological activity and may contribute to both therapeutic and toxic effects [3] [4]. Approximately 30-65% of an intravenously administered dose is excreted in urine, with 35-40% eliminated in bile, indicating significant hepatic involvement in its clearance [4].

The electrophilic nature of EA also enables it to interact with various enzymes beyond its primary therapeutic targets, including glutathione S-transferases (GSTs), which it potently inhibits. This property has been exploited in experimental models to study GST function and has implications for its emerging anti-neoplastic applications, as tumor cells frequently overexpress GSTs as a mechanism of chemotherapeutic resistance [5].

Established Mechanisms of Action

Diuretic Activity via NKCC2 Inhibition

This compound's primary recognized mechanism involves potent inhibition of sodium transport in the thick ascending limb of the loop of Henle through action on the Na-K-2Cl cotransporter (NKCC2). This symporter is responsible for reabsorbing approximately 25-30% of filtered sodium load under normal conditions. By interfering with the chloride-binding site of this cotransporter system, EA prevents electrolyte reabsorption, leading to profound natriuresis and diuresis [1] [6].

The onset of diuretic action is rapid, occurring within 30 minutes after oral administration and reaching peak activity within approximately 2 hours. Following intravenous administration of ethacrynate sodium, diuresis typically begins within 5 minutes, peaks at 15-30 minutes, and persists for approximately 2 hours. The duration of action after oral administration is typically 6-8 hours but may extend to 12 hours in some individuals [3] [4]. The dose-response relationship for EA is notably steeper than other loop diuretics like furosemide, making precise dosing particularly important in clinical applications [2].

The exact molecular mechanism by which EA inhibits NKCC2 remains partially characterized but appears to involve sulfhydryl group interactions facilitated by its α,β-unsaturated ketone. Unlike earlier hypotheses that focused solely on covalent modification, evidence suggests that reduced derivatives retaining the ability to inhibit ion transport indicate additional non-covalent interactions contribute to its diuretic efficacy [6].

Diagram 1: Established diuretic mechanism of this compound via NKCC2 inhibition in the nephron, showing therapeutic effects and associated adverse outcomes.

Off-Target Effects and Enzyme Interactions

Beyond its primary action on NKCC2, EA's reactive α,β-unsaturated ketone enables interactions with various enzymatic systems. It potently inhibits glutathione S-transferases (GSTs) by covalent binding to active site cysteine residues, which has implications for xenobiotic metabolism and chemotherapeutic resistance in tumor cells [5] [2]. This GST inhibition contributes to EA's ability to modulate cellular redox status and potentiate the effects of other agents.

EA also affects vascular tone through mechanisms independent of its diuretic action. It produces venous dilation that contributes to rapid pulmonary decongestion even before the onset of diuresis, making it particularly valuable in acute pulmonary edema [1]. This vascular effect appears to involve interactions with sulfhydryl-dependent signaling pathways in vascular smooth muscle, though the exact molecular targets remain incompletely characterized.

The ototoxic potential of EA, particularly with intravenous administration, involves disruption of ion transport in the stria vascularis of the cochlea. This tissue maintains the endocochlear potential through active ion transport, and EA administration reduces cochlear blood flow and alters the function of tight junctions, potentially facilitating entry of other ototoxic agents [1] [6]. This effect is potentiated when EA is co-administered with other ototoxic medications like aminoglycoside antibiotics.

Emerging Therapeutic Applications and Novel Mechanisms

TEAD Inhibition in Hippo Pathway Modulation

Recent research has revealed that EA directly binds to the palmitoylation pocket of Transcriptional Enhancer Associate Domain (TEAD) transcription factors, key effectors in the Hippo signaling pathway [5] [7]. TEAD proteins undergo constitutive S-palmitoylation under physiological conditions, a critical post-translational modification for their stability, transcriptional activity, and interaction with co-activators YAP and TAZ (Yes-associated protein and Transcriptional coactivator with PDZ-binding motif). Through virtual screening of DrugBank compounds, researchers identified EA as a potent binder to this hydrophobic pocket, where it inhibits autopalmitoylation, destabilizes TEAD conformation, and disrupts YAP-TEAD interaction [5].

The electrophilic α,β-unsaturated ketone in EA enables covalent modification of cysteine residues within TEAD's palmitate-binding pocket, preventing the natural palmitoylation required for proper function. This inhibition suppresses downstream oncogenic transcription driven by YAP/TAZ-TEAD complexes, including genes like CTGF and CYR61 that promote cell proliferation, survival, and migration [5] [7]. In YAP-activated cancer cell lines (MDA-MB-231 and NCI-H226), EA treatment significantly reduced proliferation, colony formation, and migration capacity at micromolar concentrations.

Diagram 2: Novel anti-cancer mechanism of this compound through inhibition of TEAD palmitoylation in the Hippo signaling pathway.

Structural Optimization and Derivative Development

Structure-activity relationship (SAR) studies have focused on optimizing EA's α,β-unsaturated ketone to enhance potency against TEAD while potentially reducing undesirable side effects. Researchers have developed a series of covalent TEAD inhibitors derived from EA's core structure, with modifications to improve binding affinity, selectivity, and pharmacokinetic properties [5] [7].

The most promising derivative, EA-C15, demonstrates sub-micromolar potency in inhibiting NCI-H226 cell proliferation and YAP-TEAD target gene transcription. This compound retains the reactive Michael acceptor system but features extended hydrophobic substituents that better complement the dimensions of TEAD's palmitoylation pocket. X-ray crystallography and biochemical assays confirm that EA-C15 covalently modifies the same cysteine residues targeted by natural palmitoylation, effectively competing with the cellular palmitoylation machinery [5].

These developments position EA not only as a tool compound for studying Hippo pathway biology but also as a structural template for developing novel oncology therapeutics targeting transcriptional addiction in YAP/TAZ-driven cancers. Several EA-derived compounds are undergoing preclinical evaluation as potential candidates for tumors with NF2 mutations or other Hippo pathway dysregulations [5].

Experimental Protocols and Research Methodology

TEAD Binding and Palmitoylation Assays

Virtual Screening Protocol (from Chen et al. 2025):

- Structure Preparation: Use crystal structure of TEAD2 (PDB ID: 5DQ8) with bound flufenamic acid. Prepare protein by removing ligands, adding hydrogens, and assigning appropriate protonation states.

- Compound Library Preparation: Curate DrugBank database (11,300 compounds); generate 3D conformations; assign Gasteiger charges.

- Docking Procedure: Employ SYBYL-X software with Tripos force field; define binding site around palmitoylation cavity; use GoldScore for ranking.

- Post-Docking Analysis: Select top candidates based on docking scores, binding modes, and interaction patterns with key residues (especially cysteines).

- Visual Inspection: Manually examine top-ranked poses for appropriate orientation of α,β-unsaturated ketone toward nucleophilic residues [5].

Experimental Validation Workflow:

- 1D NMR waterLOGSY: Confirm direct binding through magnetization transfer from protein to ligand.

- Thermal Shift Assay: Monitor protein thermal stabilization upon ligand binding using SYPRO Orange dye.

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

- Cellular Thermal Shift Assay (CETSA): Verify target engagement in cellular context.

- Palmitoylation Inhibition Assay: Use acyl-biotin exchange chemistry to measure reduced TEAD palmitoylation in treated cells [5] [7].

Diagram 3: Experimental workflow for validating this compound as a TEAD inhibitor, from virtual screening to functional cellular assays.

Functional Cellular Assays for TEAD Inhibition

Transcriptional Reporter Assay:

- Construct Design: Utilize TEAD-responsive luciferase reporters (e.g., 8xGTIIC-luciferase) controlled by minimal promoters.

- Cell Lines: Employ YAP/TAZ-activated models (MDA-MB-231, NCI-H226, or MCF10A-YAP).

- Experimental Setup: Co-transfect with Renilla luciferase for normalization; treat with EA (1-100 μM) or derivatives for 24-48 hours.

- Analysis: Measure firefly/Renilla luciferase ratio; calculate IC₅₀ values for inhibition.

- Validation: Include controls with TEAD binding-deficient YAP mutants to confirm specificity [5].

Gene Expression Analysis:

- qRT-PCR: Quantify endogenous YAP/TAZ-TEAD target genes (CTGF, CYR61, ANKRD1, AFP) in treated vs. control cells.

- Time Course: Assess transcript levels at 6, 12, 24, and 48 hours post-treatment.

- Dose Response: Evaluate effects across EA concentrations (0.1-100 μM).

- Specificity Assessment: Include unrelated genes as negative controls [5].

Phenotypic Cellular Assays:

- Proliferation: MTT or CellTiter-Glo assays across 72-96 hours with multiple EA concentrations.

- Colony Formation: Soft agar assays measuring anchorage-independent growth inhibition.

- Migration/Invasion: Transwell migration and Matrigel invasion assays.

- Apoptosis: Annexin V/propidium iodide staining with flow cytometry analysis [5].

Clinical Considerations and Research Applications

Safety Profile and Research Precautions

Table 3: Adverse Effect Profile and Research Considerations for this compound

| Adverse Effect | Frequency | Mechanism | Research Precautions |

|---|---|---|---|

| Ototoxicity | More common with IV use; dose-dependent | Disruption of stria vascularis function; cochlear ischemia | Avoid concurrent ototoxic drugs; limit IV doses; monitor auditory function in animal studies |

| Electrolyte Imbalances | Very common (hypokalemia, hyponatremia) | NKCC2 inhibition; increased renal excretion | Regular electrolyte monitoring; supplementation in long-term studies |

| Gastrointestinal Effects | Common (diarrhea, nausea, abdominal pain) | Local irritation; prostaglandin-mediated effects | Administer with food; consider lower doses or alternative administration routes |

| Hepatic Toxicity | Rare (hepatitis, jaundice) | Idiosyncratic reaction; glutathione depletion | Monitor liver enzymes in chronic studies; avoid in subjects with severe liver impairment |

| Hematologic Effects | Rare (agranulocytosis, thrombocytopenia) | Immune-mediated destruction | Periodic complete blood counts in extended-duration research |

| Hyperglycemia | Occasional | Impaired insulin secretion; potassium-mediated | Monitor glucose levels in diabetic models |

This compound presents several important safety considerations for researchers designing studies. Its ototoxic potential is heightened with intravenous administration, particularly at higher doses and in subjects with renal impairment. This effect appears mediated through cochlear ischemia and disruption of endocochlear potential generation in the stria vascularis [1] [6]. The electrophilic properties of its α,β-unsaturated ketone contribute to glutathione depletion in various tissues, potentially exacerbating oxidative stress and compound toxicity.

The steep dose-response curve of EA compared to other loop diuretics necessitates careful dose optimization in research settings. Small dosage increments can produce disproportionately large pharmacological effects, requiring meticulous experimental design [2]. Additionally, EA's gastrointestinal side effects, particularly watery diarrhea, can complicate oral administration studies and potentially confound results in animal models.

Research Gaps and Future Directions

Despite decades of clinical use and emerging applications, significant research gaps remain regarding EA's full therapeutic potential. The structural basis for TEAD inhibition requires further elucidation through high-resolution cocrystal structures of EA and its derivatives bound to all TEAD isoforms. Isoform selectivity across TEAD1-4 remains poorly characterized but has important implications for therapeutic utility and potential side effects [5].

The relationship between EA's diuretic and anticancer activities warrants investigation to determine whether these effects can be separated through structural modification. Development of EA derivatives with reduced ototoxicity while maintaining or enhancing TEAD inhibition represents a promising research direction. Additionally, the potential synergy between EA and conventional chemotherapy or targeted agents in YAP/TAZ-driven cancers remains largely unexplored.

Further research should also focus on optimizing pharmaceutical properties of EA derivatives, including improving aqueous solubility, metabolic stability, and tissue distribution. The blood-brain barrier permeability of EA analogs requires characterization for potential applications in central nervous system malignancies with Hippo pathway dysregulation [5] [7].

Conclusion

This compound's α,β-unsaturated ketone represents a privileged structural motif with diverse biological activities extending well beyond its established role as a loop diuretic. This highly electrophilic functionality enables covalent modification of cellular targets, including transporters, enzymes, and transcription factors. Recent discovery of its TEAD inhibitory activity through disruption of palmitoylation has opened new avenues for therapeutic development, particularly in oncology targeting the Hippo pathway.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Etacrynic acid [en.wikipedia.org]

- 3. This compound: Package Insert / Prescribing Information [drugs.com]

- 4. Edecrin: Uses, Side Effects & Dosage [healio.com]

- 5. Discovery of Repurposed this compound and its ... [sciencedirect.com]

- 6. Etacrynic Acid - an overview [sciencedirect.com]

- 7. Discovery of repurposed this compound and its derivatives ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Ethacrynic Acid as an NKCC2 Cotransporter Inhibitor and Its Therapeutic Applications

Introduction and Molecular Structure of Ethacrynic Acid

This compound (ECA) represents a significant pharmacologic agent with evolving therapeutic applications beyond its traditional role as a loop diuretic. Discovered over five decades ago, ECA is chemically characterized as a phenoxyacetic acid derivative containing an α,β-unsaturated ketone group that confers unique reactivity with biological thiol groups [1] [2]. With a molecular formula of C₁₃H₁₂Cl₂O₄ and molecular weight of 303.14 Da, ECA appears as a white crystalline powder with limited aqueous solubility but improved solubility in dimethyl sulfoxide (≥30.37 mg/mL) and ethanol (≥44.4 mg/mL) [1] [3] [4]. The compound's electrophilic ketone group enables it to function as a sulfhydryl-reactive agent, forming covalent adducts with glutathione and cysteine residues on proteins, which underlies both its diuretic properties and emerging anticancer mechanisms [1].

The structural uniqueness of ECA among loop diuretics lies in its absence of a sulfonamide moiety, making it clinically valuable for patients with sulfonamide allergies who require potent diuretic therapy [5] [2]. Originally approved by the FDA in 1967 for treating edema associated with congestive heart failure, hepatic cirrhosis, and renal disease, ECA has recently garnered significant research interest for its potential application in oncology drug repurposing [1] [6]. This renewed attention stems from ECA's multifaceted effects on cellular signaling pathways, glutathione metabolism, and ion channel regulation, positioning it as a promising candidate for adjuvant cancer therapy with a novel mechanism of action distinct from conventional chemotherapeutic agents [1].

NKCC2 Physiology and Role in Renal Homeostasis

The Na-K-2Cl cotransporter 2 (NKCC2) is an integral membrane protein encoded by the SLC12A1 gene that plays a pivotal role in renal salt handling and extracellular fluid volume homeostasis. NKCC2 is exclusively expressed in the thick ascending limb (TAL) of the loop of Henle and macula densa cells, where it mediates the electroneutral symport of one sodium, one potassium, and two chloride ions from the tubular lumen into renal epithelial cells [7] [8]. This transport process is driven by the basolateral Na-K-ATPase that establishes a favorable sodium gradient, while chloride exits through basolateral chloride channels (CLC-Ka and CLC-Kb) and potassium recycles apically through ROMK channels, generating a lumen-positive transepithelial potential that drives paracellular reabsorption of calcium, magnesium, and additional sodium [7].

The physiological significance of NKCC2 is demonstrated by several critical functions:

- Urine Concentration: NKCC2-mediated salt reabsorption creates the hypertonic renal medulla necessary for countercurrent multiplication and subsequent water reabsorption in the collecting duct [7] [8].

- Electrolyte Homeostasis: NKCC2 activity directly influences renal handling of sodium, potassium, chloride, calcium, and magnesium, with dysfunction leading to characteristic electrolyte disturbances [7].

- Tubuloglomerular Feedback: In macula densa cells, NKCC2 serves as a chloride sensor that regulates glomerular filtration rate in response to tubular chloride concentration [7].

NKCC2 exists as multiple splice variants (NKCC2A, NKCC2B, and NKCC2F) with differing ion affinities and distribution along the TAL, allowing efficient salt reabsorption despite decreasing NaCl concentration in the tubular fluid [7]. Genetic mutations in NKCC2 cause Bartter syndrome type 1, characterized by severe salt wasting, polyuria, hypokalemic metabolic alkalosis, and low blood pressure, while excessive NKCC2 activity has been linked to salt-sensitive hypertension in both humans and animal models [7] [8].

Molecular Mechanism of NKCC2 Inhibition by this compound

Direct Cotransporter Inhibition

This compound functions as a potent loop diuretic by specifically targeting and inhibiting the NKCC2 cotransporter in the thick ascending limb of Henle. Unlike other loop diuretics such as furosemide and bumetanide that contain sulfonamide groups, ECA's phenoxyacetic acid structure with its α,β-unsaturated ketone moiety enables a unique binding interaction with the cotransporter [1] [2]. ECA directly binds to the NKCC2 protein, effectively blocking the ion translocation pathway and preventing the symport of sodium, potassium, and chloride ions from the tubular lumen into the renal epithelial cells [4]. This inhibition occurs through a reversible covalent modification of critical cysteine residues within the transporter's structure, disrupting its conformational changes necessary for ion movement [1].

The molecular consequences of NKCC2 inhibition are profound and multifaceted:

- Reduced NaCl Reabsorption: By blocking the primary NaCl entry pathway in the TAL, ECA diminishes the kidney's ability to concentrate urine and reclaim filtered salt, leading to substantial natriuresis and chloruresis [7] [4].

- Impaired Countercurrent Multiplication: Without the salt transport driven by NKCC2, the medullary concentration gradient dissipates, impairing water reabsorption in the collecting duct and producing a potent water diuresis [7].

- Diminished Paracellular Transport: The loss of the lumen-positive potential due to reduced potassium recycling decreases the driving force for calcium and magnesium reabsorption, resulting in increased divalent cation excretion [7].

Secondary Signaling Pathways and Anticancer Mechanisms

Beyond its direct action on NKCC2, this compound influences multiple cellular processes through its reactivity with glutathione and protein thiol groups. The following diagram illustrates key signaling pathways affected by ECA:

Figure 1: Signaling Pathways Modulated by this compound. ECA inhibits glutathione S-transferase (GST) and depletes glutathione (GSH), affecting multiple cancer hallmark processes. [1]

The pleiotropic effects of ECA illustrated above contribute significantly to its investigated anticancer properties. By inhibiting glutathione S-transferases (GSTs), which are often overexpressed in tumor cells and contribute to chemotherapy resistance, ECA can sensitize cancer cells to conventional anticancer agents [1] [5]. Additionally, ECA's impact on Wnt signaling and ion channel regulation further expands its mechanistic profile beyond diuresis, positioning it as a multifunctional therapeutic agent worthy of investigation in oncology and other disease contexts [1].

Emerging Applications in Oncology through Drug Repurposing

The concept of drug repurposing has gained significant traction in oncology drug development, offering reduced development timelines, lower costs, and established safety profiles compared to novel drug discovery [1]. This compound has emerged as a promising candidate for repurposing due to its effects on multiple cancer hallmark processes. Research over the past decade has revealed that ECA exerts antiproliferative, pro-apoptotic, and anti-metastatic effects across various cancer types through mechanisms both dependent on and independent of its GST inhibitory activity [1] [6].

The anticancer activity profile of ECA is comprehensive and multifaceted:

- Proliferation Suppression: ECA inhibits cancer cell growth in a time- and dose-dependent manner across numerous cell lines, with varying sensitivity observed between different cancer types [1].

- Apoptosis Induction: Through modulation of oxidative stress and mitochondrial function, ECA triggers programmed cell death in susceptible cancer cells [1].

- Metastasis Inhibition: ECA suppresses migratory and invasive capabilities of cancer cells by interfering with cytoskeletal organization and matrix degradation enzymes [1].

- Angiogenesis Disruption: By inhibiting VEGF signaling and endothelial cell proliferation, ECA interferes with tumor vasculature development, potentially starving tumors of nutrients [1].

- Metabolism Alteration: ECA impacts energy metabolism pathways in cancer cells, potentially targeting the Warburg effect and other metabolic adaptations characteristic of tumors [1].

The translational potential of ECA is further enhanced by its synergistic interactions with conventional chemotherapy agents. By inhibiting GST-mediated detoxification pathways, ECA can reverse multidrug resistance and potentiate the efficacy of standard anticancer drugs, allowing for dose reduction and potentially improved therapeutic indices [1]. This combination approach represents a promising strategy for overcoming treatment resistance in refractory malignancies.

Quantitative Analysis of this compound Efficacy Across Models

In Vitro Cytotoxicity Profile

The antiproliferative effects of this compound have been quantitatively demonstrated across a broad spectrum of human cancer cell lines, with potency varying significantly based on cancer type and exposure duration. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values reported in recent studies:

Table 1: In Vitro Cytotoxicity of this compound Across Cancer Cell Lines [1]

| Cancer Type | Cell Line | IC₅₀ Value (μM) | Treatment Duration |

|---|---|---|---|

| Hepatocellular Carcinoma | Hep3B | 6.4 | Not indicated |

| Multiple Myeloma | KMS-18 | 7 | Not indicated |

| Multiple Myeloma | RPMI-8226 | 8 | 72 h |

| Breast Cancer | 4T1 (mouse) | 25.23 | 24 h |

| Breast Cancer | MDA-MB-231 | 39.04-42.74 | 24-48 h |

| Lymphoma | Raji | 33 | Not indicated |

| Prostate Cancer | LNCap | 46 | 48 h |

| Malignant Melanoma | A375 | 57.26 ± 6.6 | Not indicated |

| Colon Cancer | HCT116 | 58 | 48 h |

| Pancreatic Cancer | DanG | 67.8 | Not indicated |

| Lung Cancer | A549 | 87.03-178 | 48 h |

| Multiple Myeloma | U266 | 60-90 | 48-72 h |

| Hepatocellular Carcinoma | HepG2 | 14.8-223 | 48 h |

The data reveals noteworthy patterns in ECA sensitivity across different malignancies. Hematologic cancers such as multiple myeloma and lymphoma demonstrate particularly high sensitivity, with IC₅₀ values in the low micromolar range [1]. Among solid tumors, breast cancer models show variable but generally favorable responsiveness, especially in aggressive subtypes like triple-negative MDA-MB-231 cells [1]. The broad spectrum of activity supports ECA's potential as a multi-indication anticancer agent, though with optimized dosing strategies required for less sensitive tumor types.

In Vivo Antitumor Efficacy

The translational relevance of ECA's anticancer properties has been evaluated in several preclinical in vivo models, demonstrating promising tumor growth inhibition across different cancer types:

Table 2: In Vivo Antitumor Efficacy of this compound in Preclinical Models [1]

| Cancer Model | Host System | Dosage Regimen | Reported Outcome |

|---|---|---|---|

| Myeloma Cells | Mouse xenograft | Not specified | Reduced tumor growth |

| Prostate Carcinoma | Mouse xenograft (DU145 cells) | 50 mg/kg | 49% reduction in tumor weight |

| Lung Cancer | NOD/SCID orthotopic model | Not specified | Reduced tumor growth |

| Prostate Cancer | Mouse xenograft | Not specified | Reduced tumor growth |

The in vivo efficacy data corroborate the anticancer activity observed in vitro, with significant tumor growth inhibition demonstrated in multiple model systems. The reported 49% reduction in tumor weight in the DU145 prostate cancer model at a dose of 50 mg/kg highlights the potential therapeutic relevance of ECA [1]. Importantly, these antitumor effects were achieved at doses generally considered tolerable in animal models, supporting the feasibility of ECA repurposing for oncology applications.

Research Methodologies and Experimental Protocols

In Vitro Assessment of Cytotoxicity and Mechanism

Standardized protocols for evaluating ECA's anticancer activity in vitro employ well-established cytotoxicity assays that quantitatively measure cell viability and proliferation:

MTT Assay Protocol for ECA Cytotoxicity Screening [1]:

- Cell Seeding: Plate cells in 96-well plates at optimal density (typically 3-5 × 10³ cells/well) in complete medium and allow attachment for 24 hours.

- Compound Treatment: Prepare serial dilutions of ECA in DMSO or culture medium, ensuring final DMSO concentration does not exceed 0.1% (v/v). Apply treatments to cells in triplicate or quadruplicate.

- Incubation: Maintain treated cells for predetermined durations (24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

- Viability Assessment: Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours to allow formazan crystal formation. Carefully remove medium and dissolve crystals in DMSO.

- Absorbance Measurement: Read absorbance at 570 nm using a microplate reader. Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using appropriate statistical software.

Annexin V/PI Apoptosis Assay Protocol [1]:

- Cell Treatment: Expose cells to ECA at relevant concentrations (typically near IC₅₀) for 12-48 hours.

- Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in binding buffer.

- Staining: Incubate cell suspension with Annexin V-FITC and propidium iodide for 15 minutes in the dark at room temperature.

- Flow Cytometry: Analyze stained cells within 1 hour using flow cytometry, distinguishing viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations.

In Vivo Evaluation of Antitumor Efficacy

For translational assessment of ECA's anticancer potential, well-established mouse xenograft models provide clinically relevant data on tumor growth inhibition:

Mouse Xenograft Model Protocol [1]:

- Cell Preparation: Harvest exponentially growing cancer cells (e.g., DU145 prostate carcinoma cells) and resuspend in sterile PBS or Matrigel.

- Tumor Inoculation: Subcutaneously inject cell suspension (typically 1-5 × 10⁶ cells in 100 μL) into the flanks of immunodeficient mice (e.g., athymic nude or NOD/SCID strains).

- Randomization and Dosing: When tumors reach measurable size (approximately 100-150 mm³), randomize animals into treatment and control groups (typically n=5-10 per group). Administer ECA via oral gavage or intraperitoneal injection at predetermined doses (e.g., 50 mg/kg).

- Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using calipers, calculating volume using the formula: V = (length × width²)/2. Monitor body weight as an indicator of treatment toxicity.

- Endpoint Analysis: After 3-6 weeks of treatment, euthanize animals, excise and weigh tumors, and process for histopathological and molecular analyses.

Therapeutic Limitations and Research Directions

Despite its promising anticancer properties, several challenges limit the clinical translation of this compound for oncology applications. ECA exhibits low oral bioavailability and a steep dose-response curve that complicates dosing regimen optimization [1] [2]. Additionally, the compound is associated with dose-limiting side effects, including ototoxicity (hearing loss), hepatotoxicity, and gastrointestinal disturbances such as profuse watery diarrhea [1] [5] [9]. These adverse effects are particularly concerning at the elevated doses potentially required for anticancer efficacy.

Current research strategies addressing these limitations include:

- Structural Optimization: Synthetic chemistry approaches are developing ECA derivatives with improved bioavailability and reduced toxicity profiles while maintaining potent anticancer activity [1] [6].

- Formulation Strategies: Advanced drug delivery systems including nanoparticle encapsulation and liposomal formulations may enhance tumor-specific delivery while minimizing systemic exposure [1].

- Combination Therapies: Rational drug combinations leveraging ECA's chemosensitization properties may allow for lower, better-tolerated doses while maintaining therapeutic efficacy [1].

- Biomarker Development: Identification of predictive biomarkers could enable patient stratification based on likelihood of response, potentially focusing clinical development on susceptible tumor types [1].

The structural similarity between NKCC2 and its paralog NKCC1 presents an additional challenge, as ECA inhibits both transporters [10]. Since NKCC1 plays crucial roles in various tissues including the inner ear (where it maintains endolymph composition) and the blood-brain barrier, this lack of specificity contributes to ECA's ototoxicity and may limit its application for neurological cancers [10]. Ongoing structural biology efforts to define subtle differences between these cotransporters may inform the design of more selective NKCC2 inhibitors with improved therapeutic indices [10].

Conclusion

References

- 1. This compound: A Promising Candidate for Drug ... [pmc.ncbi.nlm.nih.gov]

- 2. Etacrynic acid [en.wikipedia.org]

- 3. This compound - NKCC2 Cotransporter Inhibitor [apexbt.com]

- 4. Etacrynic acid: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound: A Promising Candidate for Drug ... [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular regulation of NKCC2 in the thick ascending limb [pmc.ncbi.nlm.nih.gov]

- 8. Update on NKCC2 regulation in the thick ascending limb ... [frontiersin.org]

- 9. This compound (oral route) - Side effects & dosage [mayoclinic.org]

- 10. Structural basis for inhibition of the Cation-chloride ... [nature.com]

Ethacrynic Acid as a Novel TEAD Palmitoylation Inhibitor: Mechanism, Optimization, and Therapeutic Implications

Executive Summary

Ethacrynic acid (EA), an FDA-approved loop diuretic, has been identified through virtual screening as a novel TEAD autopalmitoylation inhibitor with demonstrated anti-tumor activity. This whitepaper details the molecular mechanisms through which EA and its derivatives inhibit TEAD transcriptional activity by targeting the conserved palmitate-binding pocket, subsequently disrupting YAP-TEAD interactions and downstream oncogenic signaling. The repurposing of EA establishes a new therapeutic strategy for YAP/TAZ-dependent cancers while providing valuable chemical insights for developing more potent TEAD inhibitors. Recent studies reveal that while TEAD inhibition effectively suppresses cancer "stemness" and tumor initiation, compensatory resistance mechanisms emerge that may limit single-agent efficacy, suggesting the need for rational combination therapies. This technical guide comprehensively summarizes the current research landscape, experimental methodologies, and strategic considerations for targeting TEAD palmitoylation in cancer therapeutics.

Biological Background: Hippo Pathway and TEAD Palmitoylation

Hippo Signaling Pathway Overview

The Hippo pathway represents a highly conserved growth-inhibitory signaling cascade that critically regulates fundamental biological processes including organ development, tissue homeostasis, and tumorigenesis. The pathway's distal effectors, YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), function as homologous oncogenic transcriptional coactivators that are frequently upregulated in human cancers. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus where they interact with TEAD transcription factors (TEAD1-4 in mammals) to drive expression of genes regulating cell proliferation, survival, and stemness. Importantly, YAP/TAZ themselves lack DNA-binding domains and therefore depend entirely on TEAD proteins to regulate target gene expression, making the YAP/TAZ-TEAD interface a compelling therapeutic target in cancer biology [1] [2].

TEAD Autopalmitoylation: Mechanism and Functional Significance

TEAD transcription factors undergo autopalmitoylation, a unique post-translational modification where the protein spontaneously attaches a 16-carbon palmitate fatty acid to conserved cysteine residues without requiring external enzymatic activity. This process occurs under physiological concentrations of palmitoyl-CoA (1-10 µM) and represents a distinctive form of PAT-independent (protein acyltransferase-independent) autopalmitoylation [2].

Structural Basis: The crystal structures of lipid-bound TEADs reveal that palmitate inserts into a deep hydrophobic pocket within the TEAD protein structure, with the fatty acid chain completely buried inside this conserved cavity [2].

Key Residues: Evolutionary conserved cysteine residues (C359 in TEAD1, with additional contributions from C53 and C327) serve as the sites for palmitoylation. Mutation of all three cysteine residues completely ablates TEAD palmitoylation [2].

Functional Consequences: Unlike typical palmitoylation events that regulate membrane localization, TEAD palmitoylation does not alter its subcellular distribution. Instead, it allosterically regulates protein stability and co-factor binding, specifically enhancing interaction with YAP/TAZ while remaining dispensable for binding to the tumor suppressor Vgll4 [2].

The diagram below illustrates the core relationship between TEAD palmitoylation and its transcriptional regulation:

Figure 1: TEAD autopalmitoylation enhances YAP/TAZ binding to promote target gene expression, while this compound competitively inhibits this process.

Discovery and Validation of this compound as TEAD Inhibitor

Initial Discovery Through Virtual Screening

The identification of this compound as a TEAD inhibitor emerged from a structure-based virtual screening approach targeting the conserved palmitoylation pocket of TEAD transcription factors. Researchers conducted systematic computational screening of the DrugBank database (containing FDA-approved drugs and experimental compounds) against the three-dimensional structure of the TEAD palmitate-binding cavity. This screening identified this compound, an established loop diuretic, as a potential TEAD binder based on its predicted complementary interactions with the hydrophobic pocket [1].

Experimental Validation of TEAD Binding

Following the computational prediction, comprehensive biochemical and biophysical assays confirmed direct binding between EA and TEAD proteins:

1D NMR waterLOGSY: This ligand-observed NMR technique demonstrated unambiguous binding between EA and the TEAD palmitoylation pocket, providing initial evidence of direct molecular interaction [1].

Thermal Shift Assay: EA treatment significantly altered the thermal denaturation profile of TEAD proteins, indicating stabilization of the protein structure upon ligand binding—a characteristic phenomenon when small molecules bind to hydrophobic pockets [1].

Isothermal Titration Calorimetry (ITC): This gold-standard method for quantifying biomolecular interactions provided precise measurements of the binding affinity between EA and TEAD, including determination of binding stoichiometry, enthalpy changes, and dissociation constants [1].

Molecular Mechanism of this compound-Mediated TEAD Inhibition

Structural Basis of Inhibition

This compound functions as a covalent inhibitor that targets the palmitate-binding pocket of TEAD transcription factors. The compound contains an α,β-unsaturated ketone moiety that serves as a Michael acceptor, enabling covalent modification of the nucleophilic cysteine residue within the TEAD palmitoylation site. Through this mechanism, EA directly competes with palmitoyl-CoA for binding to the hydrophobic cavity, thereby inhibiting the autopalmitoylation process that is essential for TEAD's transcriptional activity [1].

Functional Consequences on TEAD Biology

The inhibition of TEAD palmitoylation by this compound produces several downstream biological effects:

Inhibition of Palmitoylation: EA treatment effectively blocks TEAD autopalmitoylation, as demonstrated by reduced palmitate incorporation in biochemical assays [1].

TEAD Conformational Destabilization: By occupying the palmitate-binding pocket without providing the structural stabilization conferred by palmitate, EA alters TEAD conformation and reduces protein stability [1].

Disruption of YAP-TEAD Interaction: The compound directly interferes with the formation of the YAP-TEAD protein complex, which is essential for the transcriptional activation of Hippo pathway target genes [1].

Suppression of Transcriptional Activity: EA treatment reduces the expression of established YAP-TEAD target genes, including CTGF (Cellular Communication Network Factor 2) and CYR61 (Cysteine-Rich Angiogenic Inducer 1), both of which play important roles in cell proliferation, migration, and survival [1].

Anti-Tumor Efficacy in Cellular Models

In YAP-activated cancer cell lines (MDA-MB-231 breast cancer and NCI-H226 mesothelioma), this compound demonstrates significant anti-proliferative and anti-oncogenic effects:

Proliferation Inhibition: EA treatment significantly reduces cellular proliferation in YAP-dependent cancer models [1].

Colony Formation Suppression: The compound impairs the clonogenic capacity of cancer cells, indicating effects on long-term survival and self-renewal capabilities [1].

Migration Inhibition: EA treatment reduces cancer cell motility, suggesting potential anti-metastatic effects [1].

Structural Optimization and Derivative Development

Structure-Activity Relationship (SAR) Analysis

The discovery of EA as a TEAD inhibitor prompted systematic medicinal chemistry efforts to develop more potent analogs through structure-based optimization. Key structural modifications and their effects on inhibitory activity are summarized below:

Table 1: Structure-Activity Relationship of this compound Derivatives as TEAD Inhibitors

| Structural Feature | Modification Strategy | Impact on TEAD Inhibition | Representative Compounds |

|---|---|---|---|

| Core Scaffold | Retention of α,β-unsaturated ketone | Essential for covalent binding to TEAD cysteine | This compound |

| Hydrophobic Moieties | Introduction of extended alkyl chains | Enhanced hydrophobic interactions with pocket | EA-C15 series |

| Aromatic Substitutions | Bromination at ortho-position | Improved potency through enhanced hydrophobic contacts | MGH-CP12 |

| Linker Optimization | Methylene spacer extension | Moderate length improvements maintained activity | MGH-CP27 |

| Heterocyclic Replacements | Triazole to thiazole substitution | Maintained potency with altered physicochemical properties | MGH-CP28 |

Advanced EA Derivatives

Structure-based optimization of the this compound scaffold yielded novel covalent TEAD inhibitors with significantly enhanced activity. The most promising derivative, EA-C15, features an extended hydrophobic side chain that improves complementary interactions with the deep hydrophobic palmitate-binding pocket:

Enhanced Potency: EA-C15 inhibits NCI-H226 cell proliferation and YAP-TEAD target gene transcription at sub-micromolar concentrations, representing a substantial improvement over the parent EA compound [1].

Covalent Binding Mechanism: Similar to EA, EA-C15 covalently binds to the conserved cysteine residue within the TEAD palmitoylation site, as confirmed through mass spectrometric analysis and biochemical assays [1].

Improved Target Engagement: The derivative demonstrates more sustained and complete inhibition of TEAD palmitoylation and subsequent YAP-TEAD complex formation compared to the original EA scaffold [1].

Therapeutic Limitations and Combination Strategies

Compensatory Resistance Mechanisms

While TEAD inhibition demonstrates significant anti-tumor effects in preclinical models, important therapeutic limitations have been identified that may impact clinical translation:

Cytostatic Rather Than Cytotoxic Effects: TEAD inhibition by EA analogs or YAP/TAZ genetic knockdown typically results in transient cell cycle arrest rather than apoptosis, potentially limiting long-term efficacy in cancer treatment [3].

Adaptive Resistance Pathways: Transcriptomic analyses reveal that TEAD-YAP blockade induces compensatory activation of VGLL3-mediated transcription, leading to upregulation of SOX4/PI3K/AKT signaling axis that promotes cell survival despite Hippo pathway inhibition [3].

Transcriptional Reprogramming: Following TEAD inhibition, a subset of genes including PIK3C2B and SOX4 are consistently upregulated, creating a pro-survival feedback loop that compensates for YAP/TAZ loss of function [3].

Rational Combination Therapies

To overcome these resistance mechanisms, strategic combination approaches have been investigated:

TEAD-AKT Co-inhibition: Combined treatment with TEAD palmitoylation inhibitors (MGH-CP1 series) and AKT inhibitors demonstrates strong synergistic effects in inducing cancer cell death, effectively overcoming the limitations of either single agent [3].

Vertical Pathway Targeting: Simultaneous inhibition of multiple nodes in the Hippo signaling cascade and parallel survival pathways may be necessary to achieve durable anti-tumor responses [3].

The following diagram illustrates the compensatory resistance mechanism and combination strategy:

Figure 2: Compensatory VGLL3-SOX4-PI3K/AKT activation limits TEAD inhibitor efficacy, while combination with AKT inhibitors synergizes to induce cell death.

Experimental Protocols and Methodologies

Key Assays for Evaluating TEAD Inhibition

Table 2: Experimental Methods for Assessing TEAD Palmitoylation Inhibition

| Assay Type | Experimental Readout | Key Technical Details | Applications in EA Studies |

|---|---|---|---|

| In vitro Palmitoylation Assay | Palmitate incorporation | Uses clickable palmitoyl-CoA analogs (15-hexadecynoic CoA), click chemistry with biotin-azide, streptavidin blot detection | Confirmed EA-mediated inhibition of TEAD autopalmitoylation [2] |

| Cellular Thermal Shift Assay (CETSA) | Target engagement | Measures protein stability changes after ligand binding; EA-treated TEAD shows altered thermal denaturation profile | Validated direct binding of EA to TEAD in cellular context [1] |

| Gal4-TEAD Reporter Assay | YAP-TEAD interaction | Gal4-TEAD fusion + YAP cotransfection with luciferase reporter; reduced luminescence indicates disrupted interaction | Quantitative assessment of EA potency in disrupting YAP-TEAD complex [3] |

| ITC (Isothermal Titration Calorimetry) | Binding affinity | Direct measurement of heat changes upon binding; provides Kd, stoichiometry, and thermodynamic parameters | Determined precise binding constants for EA-TEAD interaction [1] |

| 1D NMR waterLOGSY | Molecular binding | Ligand-observed NMR technique that identifies binding through transferred NOEs | Initial validation of EA binding to TEAD palmitoylation pocket [1] |

Protocol: TEAD Autopalmitoylation Assay

This foundational protocol evaluates direct inhibition of TEAD palmitoylation by test compounds:

Protein Preparation: Purify recombinant human TEAD protein (YAP-binding domain, residues 217-447) using bacterial expression system and standard chromatographic techniques [2].

Reaction Setup:

- Prepare 50 μL reaction mixture containing 1-5 μg TEAD protein in neutral pH buffer (pH 7.0-7.4)

- Add clickable palmitoyl-CoA analog (15-hexadecynoic CoA) to 10-50 μM final concentration

- Include test compounds (EA or derivatives) at appropriate concentrations (typically 0.1-100 μM)

- Incubate at 25-37°C for 1-4 hours [2]

Detection via Click Chemistry:

- Terminate reactions by adding EDTA or cooling on ice

- Perform copper-catalyzed azide-alkyne cycloaddition with biotin-azide tag

- Resolve proteins by SDS-PAGE and transfer to membrane

- Detect biotinylated (palmitoylated) TEAD with streptavidin-HRP and chemiluminescence [2]

Data Analysis: Quantify band intensity relative to DMSO control; calculate IC50 values using non-linear regression of concentration-response data [2].

Protocol: Cellular TEAD Palmitoylation Assessment

To evaluate TEAD palmitoylation inhibition in intact cells:

Cell Culture: Plate appropriate cell lines (HEK293A, MDA-MB-231, or NCI-H226) in standard growth medium and allow to adhere for 24 hours [1] [2].

Compound Treatment: Apply this compound or derivatives at working concentrations (typically 1-50 μM) for 6-24 hours in serum-containing medium [1].

Metabolic Labeling (Optional): For enhanced detection, incubate cells with 50 μM 15-hexadecynoic acid (clickable palmitate analog) for the final 4-6 hours of treatment [2].

Sample Preparation:

- Lyse cells in RIPA buffer containing protease inhibitors and palmostatin B (to prevent depalmitoylation)

- Clarify lysates by centrifugation at 14,000 × g for 15 minutes

- Determine protein concentration by BCA assay [2]

Click Chemistry and Detection:

- Perform click reaction with biotin-azide on equal amounts of protein lysate

- Precipitate proteins and remove excess click reagents

- Conduct streptavidin pull-down overnight at 4°C

- Analyze by Western blotting for TEAD proteins [2]

Functional Assessment: Parallel samples should be analyzed for YAP-TEAD target gene expression (CTGF, CYR61) by qRT-PCR to correlate palmitoylation inhibition with functional effects [1].

Conclusion and Future Perspectives

The discovery of this compound as a TEAD palmitoylation inhibitor represents a significant advancement in targeting the Hippo pathway for cancer therapy. The repurposing potential of this FDA-approved drug accelerates translational possibilities while providing valuable chemical insights for further medicinal chemistry optimization. Future research directions should focus on:

Improved Therapeutic Window: Development of EA derivatives with enhanced potency and selectivity for TEAD proteins while minimizing off-target effects associated with the original diuretic application.

Combination Therapy Validation: Systematic evaluation of EA and its derivatives in rational drug combinations, particularly with AKT pathway inhibitors, to overcome intrinsic resistance mechanisms.

Biomarker Development: Identification of predictive biomarkers for patient stratification, potentially focusing on YAP/TAZ activation signatures or TEAD palmitoylation status.

Structural Biology: Continued elucidation of TEAD-inhibitor complexes to guide rational drug design and understand resistance mechanisms at the molecular level.

References

Background: The YAP-TEAD Complex as a Therapeutic Target

The Hippo signaling pathway is a key regulator of tissue growth and organ size. Its downstream effectors, YAP and TAZ, exert their oncogenic activity primarily by binding to the TEAD family of transcription factors (TEAD1-4), driving the expression of pro-growth and pro-survival genes [1] [2]. This YAP-TEAD complex is frequently upregulated in human cancers and contributes to tumor progression, metastasis, and therapy resistance [1] [3].

Targeting this interaction directly has been challenging due to the large, flat protein-protein interface. A breakthrough strategy focuses on the TEAD palmitoylation pocket. All TEAD isoforms undergo autopalmitoylation on a central cysteine residue; this post-translational modification is essential for TEAD's stability, flexibility, and efficient interaction with YAP/TAZ [1] [2] [4]. Small molecules that occupy this pocket can inhibit palmitoylation, destabilize TEAD, and allosterically disrupt the YAP-TEAD interaction [2] [5].

Diagram of the Hippo-YAP/TAZ-TEAD signaling axis and the role of TEAD palmitoylation in oncogenic gene expression.

Ethacrynic Acid as a Novel TEAD Inhibitor

Discovery and Validation as a Hit Compound

This compound (EA), an FDA-approved loop diuretic, was identified as a TEAD binder through a structure-based virtual screening of the DrugBank database against the palmitoylation pocket of TEAD2 [1] [2].

- Binding Confirmation: The interaction between EA and TEAD was validated using multiple biophysical techniques [1]:

- 1D NMR waterLOGSY

- Thermal shift assay

- Isothermal titration calorimetry (ITC)